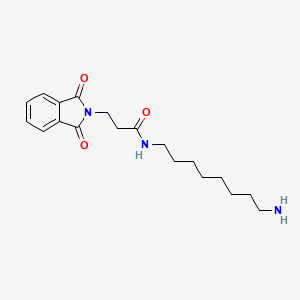

N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide

Description

Properties

Molecular Formula |

C19H27N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(8-aminooctyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |

InChI |

InChI=1S/C19H27N3O3/c20-12-7-3-1-2-4-8-13-21-17(23)11-14-22-18(24)15-9-5-6-10-16(15)19(22)25/h5-6,9-10H,1-4,7-8,11-14,20H2,(H,21,23) |

InChI Key |

QVNRKLNZMPKDET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclocondensation

The synthesis begins with constructing the isoindoline-1,3-dione moiety through cyclocondensation. Microwave irradiation significantly accelerates the reaction between 3-fluorophthalic anhydride and N -(7-chloroquinolin-4-yl)diamine, as conventional heating proves sluggish. A polar aprotic solvent, N -methylpyrrolidin-2-one (NMP), is optimal due to its high dielectric constant and ease of removal during purification.

Critical Parameters:

-

Temperature: 130–160°C for 2–5 minutes.

-

Solvent Volume: 0.5 mL NMP per 1 mmol reactant.

-

Yield: 70–89% depending on stepwise vs. single-pot synthesis.

Stepwise Amide Coupling for Target Compound Assembly

Activation of 3-(1,3-Dioxoisoindolin-2-yl)Propanoic Acid

The carboxyl group of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (CAS 3339-73-9) is activated using EDC–HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride – hydroxybenzotriazole). This protocol avoids racemization and ensures high coupling efficiency with 8-aminooctylamine .

Reaction Conditions:

Purification and Isolation

Crude product precipitates upon water addition (20 mL per 0.5 mL reaction volume). Recrystallization in absolute ethanol yields pure N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide as a white solid.

Optimization of Reaction Parameters

Solvent Screening for Microwave Synthesis

Comparative studies in DMF, DMSO, and NMP reveal NMP’s superiority (Table 1).

Table 1: Solvent Impact on Stepwise Microwave Synthesis

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| NMP | 32.0 | 89 | 98 |

| DMF | 36.7 | 75 | 95 |

| DMSO | 46.7 | 68 | 93 |

NMP’s lower dielectric constant facilitates rapid microwave absorption, reducing side reactions.

Temperature and Time Profiling

Optimal conditions for the second microwave step (amine addition):

-

160°C for 5 minutes (single-pot) vs. 140°C (2 min) → 160°C (2 min) (stepwise).

Stepwise heating improves yield by 19% (89% vs. 70%).

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.76–1.86 (m, 4H, -(CH₂)₄-),

-

δ 3.34 (t, J = 6.6 Hz, 2H, -CH₂-NH-),

-

δ 3.73 (t, J = 6.4 Hz, 2H, -CH₂-CO-),

¹³C NMR (101 MHz, DMSO-d₆):

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis with Analogous Compounds

| Compound | Substituent | MIC (μg/mL) | Cytotoxicity (IC₅₀, μg/mL) |

|---|---|---|---|

| 7h | 8-Aminooctyl | 12.5 | >100 |

| INH | Isoniazid | 0.019 | >100 |

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyl chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, tosylates, and sulfonates are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide typically involves the coupling of an amine with a dioxoisoindoline derivative. The compound's molecular formula is , with a molecular weight of approximately 345.4 g/mol . The structural features, including the dioxoisoindoline moiety, contribute to its biological activity.

Anti-mycobacterial Properties

Research has indicated that derivatives of isoindoline compounds exhibit significant anti-mycobacterial activity. A study demonstrated that certain substituted isoindoline derivatives, including those related to this compound, showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established drugs like ethionamide . This suggests potential applications in treating tuberculosis and other mycobacterial infections.

Cytotoxicity and Cancer Research

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. It was found to exhibit selective cytotoxicity, indicating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) studies reveal that modifications to the isoindoline core can enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

Beyond mycobacterial infections, there is evidence suggesting that this compound may possess broader antimicrobial properties. Its structural analogs have shown activity against other pathogens, indicating a potential for development into a multi-target antimicrobial agent .

Neurological Disorders

The dioxoisoindoline scaffold has been explored for its neuroprotective properties. Compounds based on this structure have been investigated for their ability to modulate pathways involved in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The potential mechanisms include inhibition of oxidative stress and modulation of neuroinflammatory responses .

Antiviral Applications

Recent studies have suggested that isoindoline derivatives may also exhibit antiviral activity. This opens avenues for research into their use against viral infections, potentially expanding their therapeutic applications beyond bacterial infections and cancer .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide (Target) | 8-aminooctyl chain | C₁₉H₂₇N₃O₃ | 345.4 | Long aliphatic amine chain |

| 2-(1,3-dioxo-isoindolin-2-yl)-N,3-diphenylpropanamide | Diphenyl groups | C₂₃H₁₈N₂O₃ | 370.4 | Aromatic substituents (no aliphatic chain) |

| 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide | Thiazol-2-yl group | C₁₄H₁₁N₃O₃S | 301.3 | Heterocyclic thiazole moiety |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 4-methoxyphenylamino group | C₁₈H₁₇N₃O₄ | 339.3 | Methoxy-substituted aryl group |

| N-(8-((7-Chloroquinolin-4-yl)amino)octyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide (7h) | 7-chloroquinolin-4-yl group on octyl chain | C₂₇H₃₁ClN₄O₃ | 499.0 | Chloroquinoline substitution on aminooctyl |

Key Observations :

- The target compound is distinguished by its long aliphatic 8-aminooctyl chain, which contrasts with aromatic (e.g., diphenyl, methoxyphenyl) or heterocyclic (e.g., thiazole, quinoline) substituents in analogs.

Analytical Characterization:

- NMR and HRMS are standard for structural confirmation. For example: (S)-2-(1,3-dioxoisoindolin-2-yl)-N-(5-methoxyquinolin-8-yl)-3-(m-tolyl)propanamide (2c) shows 1H NMR δ 8.94 (d, J = 2.8 Hz) for quinoline protons and HRMS m/z 465.1686 . The target’s aliphatic chain would exhibit distinct 1H NMR signals (δ 1.2–1.6 ppm for methylene protons) and a higher molecular ion peak (m/z 345.4) .

Table 2: Bioactivity Comparison

Key Observations :

- Antioxidant activity is prominent in analogs with electron-donating groups (e.g., 4-methoxyphenyl), which stabilize free radicals . The target’s aminooctyl chain may lack this effect but could enhance interactions with charged biomolecules.

- Anti-mycobacterial activity in quinoline-substituted analogs (e.g., 7h) suggests that bulky aromatic groups improve targeting of microbial enzymes .

Physicochemical Properties and Drug-Likeness

- LogP and Solubility: The aminooctyl chain in the target compound likely reduces lipophilicity (lower LogP) compared to diphenyl or naphthalene-containing analogs, favoring aqueous solubility .

- Molecular Weight : At 345.4 g/mol, the target is within the acceptable range for oral bioavailability but larger than thiazole or pyridine analogs (e.g., 301.3 g/mol) .

Biological Activity

N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide is a compound with a molecular formula of and a molecular weight of 345.4 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-mycobacterial applications.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer properties. For instance, research indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 12.5 to >100 µM depending on the specific derivative and cell type tested .

Anti-mycobacterial Activity

The compound also shows considerable anti-mycobacterial effects. A study focused on substituted isoindoline derivatives found that certain modifications led to enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that the presence of the aminooctyl chain significantly contributes to the compound's biological efficacy .

The proposed mechanism of action for this compound involves the inhibition of key cellular processes in cancer cells and mycobacteria. It is believed that the compound interferes with DNA replication and repair mechanisms, leading to increased apoptosis (programmed cell death) in cancer cells. Additionally, its ability to disrupt metabolic pathways in mycobacteria suggests a multifaceted approach to combating these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Below is a summary table illustrating some key derivatives and their corresponding activities:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Original | 12.5 | High cytotoxicity |

| Derivative A | 25 | Moderate cytotoxicity |

| Derivative B | >100 | Low cytotoxicity |

| Derivative C | 50 | Significant anti-mycobacterial activity |

Case Study 1: Cytotoxic Evaluation

In a comparative study, researchers evaluated several derivatives of this compound against different cancer cell lines, including breast and lung cancer cells. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity compared to shorter chains, suggesting that hydrophobic interactions play a crucial role in cellular uptake and efficacy .

Case Study 2: Anti-mycobacterial Activity

A separate investigation focused on the anti-mycobacterial properties of this compound revealed that specific modifications could lead to compounds with IC50 values as low as 0.019 µM against Mycobacterium tuberculosis, indicating potent activity. This study underscores the potential for developing new therapeutic agents based on this scaffold for treating resistant strains of tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a two-step process:

Condensation : React 3-aminopropanoic acid derivatives with phthalic anhydride in 1,4-dioxane to form the 1,3-dioxoisoindolin core. Optimize reaction time (4–6 hours) and temperature (80–90°C) to minimize side products .

Amide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the isoindolin intermediate with 8-aminooctylamine. Purify via silica gel column chromatography (petroleum ether:ethyl acetate gradients) to isolate the final product .

- Characterization : Confirm structure using -NMR (e.g., δ 7.6–7.8 ppm for isoindolin protons) and HRMS (exact mass ±0.002 Da) .

Q. How should researchers validate the antioxidant activity of this compound in vitro?

- DPPH Assay : Prepare a 0.1 mM DPPH solution in methanol. Incubate the compound (10–100 µM) with DPPH for 20–30 minutes in the dark. Measure absorbance at 517 nm and calculate scavenging activity relative to ascorbic acid controls. IC values <50 µM indicate significant antioxidant potential .

Q. What analytical techniques are critical for confirming structural integrity?

- NMR Spectroscopy : Use - and -NMR to verify the presence of the 8-aminooctyl chain (e.g., δ 2.6–3.1 ppm for NH-adjacent CH) and isoindolin carbonyls (δ 167–170 ppm) .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., calculated [M+H] for CHNO: 346.2128) .

Advanced Research Questions

Q. How can palladium-catalyzed C–H activation improve synthetic efficiency for derivatives?

- Strategy : Employ Pd(OAc) with bidentate ligands (e.g., 8-aminoquinoline) to functionalize the octyl chain at β-C–H bonds. Use dichloroethane as a solvent at 100°C for 12 hours to achieve monoarylation/amidation with >80% yield .

- Optimization : Screen additives like AgCO to suppress over-functionalization. Monitor reaction progress via TLC and LC-MS .

Q. What structural modifications enhance anticancer activity while minimizing toxicity?

- SAR Insights :

- Isoindolin Core : Replace the phthalimide group with naphthalimide to improve DNA intercalation (tested in MDA-MB-231 cells) .

- Octyl Chain : Shorten the chain to 4–6 carbons to reduce lipophilicity and enhance solubility (logP <3) without compromising cytotoxicity (IC <10 µM in U-87 glioblastoma models) .

Q. How can computational methods predict binding interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model interactions with pro-apoptotic proteins (e.g., Bcl-2). Prioritize compounds with hydrogen bonds to Arg92 and hydrophobic contacts with Phe101 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å) .

Q. What strategies resolve discrepancies in bioactivity data across cell lines?

- Case Study : If IC varies >5-fold between U-87 and MDA-MB-231 cells:

Assay Conditions : Normalize cell viability using ATP-based assays (e.g., CellTiter-Glo) instead of MTT to avoid interference from mitochondrial activity .

Mechanistic Profiling : Perform RNA-seq to identify differential expression of drug efflux pumps (e.g., ABCB1) or apoptosis regulators .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.